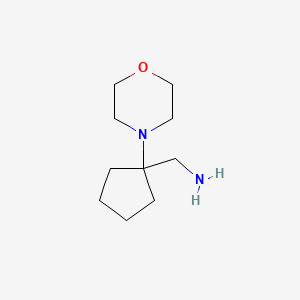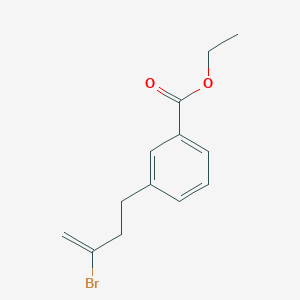
4-Ethyl-2'-methoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2’-methoxybenzophenone is a chemical compound belonging to the class of benzophenones. Benzophenones are aromatic ketones with a wide range of applications, particularly in the fields of pharmaceuticals, cosmetics, and industrial products. 4-Ethyl-2’-methoxybenzophenone is commonly used as a UV-absorbing agent in sunscreens, cosmetics, and plastics due to its ability to block harmful UV radiation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2’-methoxybenzophenone typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Formation of the acylium ion: The acyl chloride reacts with the Lewis acid to form the acylium ion.
Electrophilic attack: The acylium ion attacks the aromatic ring, forming a sigma complex.
Restoration of aromaticity: The sigma complex loses a proton, restoring the aromaticity of the ring.
For 4-Ethyl-2’-methoxybenzophenone, the specific reactants would be 4-ethylbenzoyl chloride and 2-methoxybenzene, with AlCl3 as the catalyst .
Industrial Production Methods
Industrial production of 4-Ethyl-2’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The crude product is typically purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated benzophenones.
Scientific Research Applications
4-Ethyl-2’-methoxybenzophenone has various applications in scientific research:
Chemistry: Used as a UV-absorbing agent in the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, including its role as a photosensitizer.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Widely used in the production of sunscreens, cosmetics, and plastics to protect against UV radiation.
Mechanism of Action
The mechanism of action of 4-Ethyl-2’-methoxybenzophenone primarily involves its ability to absorb UV radiation. The compound absorbs UV light and undergoes a photochemical reaction, converting the absorbed energy into less harmful forms such as heat. This prevents the UV radiation from penetrating deeper into the material or skin, thereby providing protection .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzophenone (BP-3):
2,2’-Dihydroxy-4-methoxybenzophenone (BP-8):
2-Hydroxy-4-methoxy-4-methylbenzophenone (BP-10):
Uniqueness
4-Ethyl-2’-methoxybenzophenone is unique due to its specific substitution pattern, which provides distinct UV-absorbing properties. Its ethyl and methoxy groups enhance its solubility and stability, making it particularly effective in various applications compared to other benzophenone derivatives .
Properties
IUPAC Name |
(4-ethylphenyl)-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-12-8-10-13(11-9-12)16(17)14-6-4-5-7-15(14)18-2/h4-11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDXHUKINUEBJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641453 |
Source


|
| Record name | (4-Ethylphenyl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82520-38-5 |
Source


|
| Record name | Methanone, (4-ethylphenyl)(2-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82520-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Ethylphenyl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B1345332.png)
![N-[3-(dimethylamino)propyl]cyclopentanamine dihydrochloride](/img/structure/B1345333.png)
![4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)aniline](/img/structure/B1345335.png)











